molecular formula C26H20N4 B14353687 2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole) CAS No. 91452-87-8

2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole)

Cat. No.: B14353687
CAS No.: 91452-87-8
M. Wt: 388.5 g/mol
InChI Key: WDQHPVTYIONEAC-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. This particular compound features a benzimidazole core with a naphthalene moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2,6-naphthalenedicarboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and heating to temperatures around 150-200°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization process and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and RNA, interfering with their replication and transcription processes. This binding can inhibit the growth of microorganisms and cancer cells. The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and biological activity. This structural feature allows it to interact more effectively with biological targets and makes it a valuable compound for various applications .

Properties

CAS No.

91452-87-8

Molecular Formula

C26H20N4

Molecular Weight

388.5 g/mol

IUPAC Name

6-methyl-2-[6-(6-methyl-1H-benzimidazol-2-yl)naphthalen-2-yl]-1H-benzimidazole

InChI

InChI=1S/C26H20N4/c1-15-3-9-21-23(11-15)29-25(27-21)19-7-5-18-14-20(8-6-17(18)13-19)26-28-22-10-4-16(2)12-24(22)30-26/h3-14H,1-2H3,(H,27,29)(H,28,30)

InChI Key

WDQHPVTYIONEAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C3)C=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C

Origin of Product

United States

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